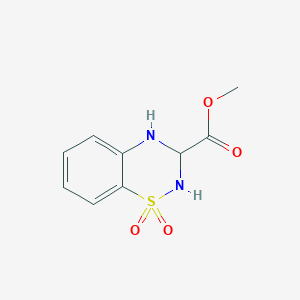
2-(2,6-Dichlorobenzoyl)-3-methylpyridine
説明
“2-(2,6-Dichlorobenzoyl)-3-methylpyridine” is a hypothetical organic compound. It would likely be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The “2,6-Dichlorobenzoyl” moiety suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is dichlorinated at the 2 and 6 positions .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dichlorobenzoyl)-3-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 3 position and a 2,6-dichlorobenzoyl group at the 2 position . The presence of the benzoyl group would likely introduce a degree of planarity to the molecule, while the dichlorination could potentially influence the electronic properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dichlorobenzoyl)-3-methylpyridine” can be inferred from similar compounds. For example, 2,6-dichlorobenzoyl chloride has a melting point of 15-18 °C . The compound is likely to be solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .科学的研究の応用
Coordination Chemistry and Crystal Structures
Hydration Products and Crystal Structures
Research on hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids explores the hydrogen-bonded structures and π-π interactions, contributing to the understanding of molecular assembly and network formation in crystalline materials (Waddell et al., 2011).
Synthesis and Characterization of Complexes
The synthesis and antimicrobial activity of silver complexes with 2-amino-3-methylpyridine ligands were investigated, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Abu-Youssef et al., 2010).
Organic Synthesis and Chemical Properties
Separation and Purification Techniques
A study focused on the separation and purification of 2-chloro-5-trichloromethylpyridine, an important intermediate in pharmaceuticals and pesticides, underscores the significance of efficient synthesis and purification methods for pyridine derivatives (Su Li, 2005).
Synthesis of Ligands and Complexes
Research on the synthesis of 2,6-bis(pyrazolyl)pyridines and their coordination chemistry provides insights into the versatility of pyridine derivatives as ligands in forming luminescent lanthanide compounds and iron complexes with unusual properties (Halcrow, 2005).
Supramolecular Chemistry
- Supramolecular Association in Organic Acid–Base Salts: The crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various benzoic acids highlight the role of non-covalent interactions in forming supramolecular structures, which is crucial for the design of new materials (Khalib et al., 2014).
Safety And Hazards
Based on the safety data for 2,6-dichlorobenzoyl chloride, “2-(2,6-Dichlorobenzoyl)-3-methylpyridine” could potentially cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
(2,6-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)11-9(14)5-2-6-10(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYHVAHFXWMPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)
![2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1421441.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)
![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)
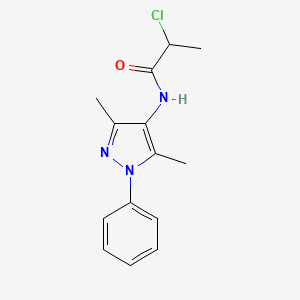
![12-Oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1421448.png)

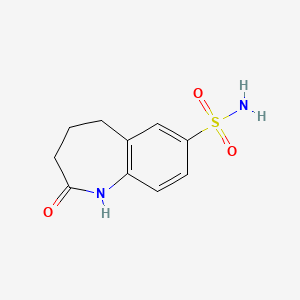
![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)
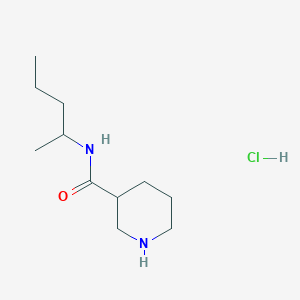
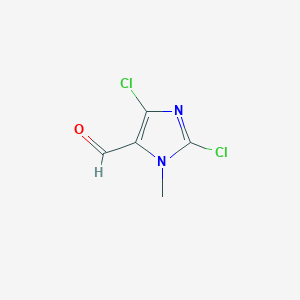
![[1-(2,6-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1421459.png)
